(Z)-ethyl 2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(Z)-[3-[(4-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5S/c1-3-34-28(32)24-20-9-5-7-11-23(20)36-27(24)30-26-21(16-17-8-4-6-10-22(17)35-26)25(31)29-18-12-14-19(33-2)15-13-18/h4,6,8,10,12-16H,3,5,7,9,11H2,1-2H3,(H,29,31)/b30-26- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGNJMJIMDULEM-BXVZCJGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=C3C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C\3/C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural attributes contribute to various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound.
- Molecular Formula : C22H22N2O5S
- Molecular Weight : 426.49 g/mol
- IUPAC Name : Ethyl 2-[(Z)-(3-carbamoyl-6-methoxychromen-2-ylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer effects. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle progression. In vitro studies on MCF-7 breast cancer cells indicated that it induces G2/M phase arrest and increases levels of cleaved caspase-3 and LC3A/B, markers of apoptosis and autophagy, respectively .
- Inhibition of Cell Migration : The compound also impairs cell migration and colony formation in cancer cell lines, suggesting its potential as an anti-metastatic agent .
- Topoisomerase Inhibition : It acts as a dual inhibitor of topoisomerases I and II, which are critical enzymes involved in DNA replication and transcription .
Anti-inflammatory Activity
The compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. This selectivity over COX-1 suggests a lower risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Preliminary studies suggest that related compounds show promising antimicrobial activities against various pathogens. For example, thiazolidinone derivatives based on similar structures have demonstrated significant antibacterial effects against pathogenic bacteria .
Case Studies
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of this compound exhibit promising antitumor properties. A study evaluated the cytotoxic effects of similar compounds on breast cancer cell lines, revealing IC50 values ranging from 23.2 to 49.9 μM for the most active derivatives . The structure's ability to induce apoptosis in cancer cells suggests potential for therapeutic applications in oncology.
G Protein-Coupled Receptors (GPCRs)
The compound may interact with GPCRs, which are critical targets in drug discovery for various diseases including cancer and metabolic disorders . The structural features of (Z)-ethyl 2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate could facilitate binding to these receptors, leading to further investigations into its pharmacological profile.
Synthesis and Derivative Development
The synthesis of this compound involves multicomponent reactions that yield high-purity products suitable for further modification. For instance, the acylation of related amino-esters has been successfully performed to create various derivatives that enhance biological activity or alter pharmacokinetic properties .
Organic Photovoltaics
Fused heterocyclic compounds like this compound can serve as donor materials in organic photovoltaic devices. Their electronic properties make them suitable for light absorption and charge transport in solar cells .
Case Studies and Research Findings
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Antitumor Activity Evaluation : In a study focusing on a series of benzo[b]thiophene derivatives, the compounds were tested against various cancer cell lines. The results indicated that modifications to the chromene core significantly influenced their anticancer efficacy .
Compound Cell Line IC50 (μM) Compound A MCF-7 23.2 Compound B MDA-MB-231 49.9 Compound C HeLa 52.9 - Synthesis Methodologies : A detailed synthesis pathway was established for creating derivatives of this compound through acylation and cyclization methods. This included the use of ethyl isothiocyanate and chloroacetyl chloride to modify the amino group effectively .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety (CCOC(=O)) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative.
Characterization of hydrolysis products typically employs NMR spectroscopy and mass spectrometry to confirm structural integrity.
Reactivity of the Carbamoyl Group
The carbamoyl group (-CONH-(4-methoxyphenyl)) can undergo hydrolysis or nucleophilic substitution.
The carbamoyl group’s stability under physiological conditions is critical for its potential bioactivity.
Chromenylidene Amino Group Transformations
The imine linkage (C=N) in the chromenylidene moiety participates in tautomerization and cyclization reactions.
The Z-configuration of the imine group influences stereochemical outcomes in these reactions .
Tetrahydrobenzo[b]Thiophene Ring Reactivity
The saturated thiophene ring undergoes electrophilic substitution at sulfur or adjacent carbons.
The tetrahydrobenzo[b]thiophene core contributes to metabolic stability in biological systems .
Electrophilic Aromatic Substitution on the Methoxyphenyl Group
The 4-methoxyphenyl substituent directs electrophilic attacks to the para position due to its electron-donating methoxy group.
Key Mechanistic Insights
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Hydrolysis Kinetics : The ethyl ester hydrolyzes faster under basic conditions due to nucleophilic attack by hydroxide ions .
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Stereochemical Influence : The Z-configuration of the chromenylidene imine affects reaction pathways, as seen in cycloaddition selectivity .
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Biological Implications : Stability of the carbamoyl group under physiological pH is crucial for drug design .
Comparison with Similar Compounds
Table 2: Property Comparison
Key Observations:
Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (~560 vs. 390–450 g/mol in analogs) and moderate LogP (~3.5) suggest balanced solubility and membrane permeability, favorable for drug-like properties.
Bioactivity Trends: Cyano-acrylamido derivatives exhibit antioxidant activity (IC50: 10–50 µM) , while the target compound’s chromene-carbamoyl group may confer selectivity toward kinases or DNA-interacting proteins.
Stereochemical and Isomeric Considerations
The Z-configuration in the target compound’s imine bond is critical for its spatial orientation. highlights a Z-isomer of a thiazolo[3,2-a]pyrimidine derivative, where stereochemistry influences electronic properties and binding modes. For the target compound, the Z-configuration may restrict rotation, stabilizing interactions with planar biological targets (e.g., DNA or enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
